6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
Description
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) fused to a 1,2,4-oxadiazole ring substituted at position 3 with a pyrazine moiety. Its molecular formula is C₁₀H₆N₆O₂, with a molecular weight of 266.2 g/mol .
The oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the pyrazine group may contribute to π-π stacking interactions in enzyme active sites . The compound’s synthesis likely involves cyclization reactions, as seen in analogous pyridazinone derivatives (e.g., using potassium carbonate and halides in acetone) .
Properties
IUPAC Name |
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O2/c17-8-2-1-6(14-15-8)10-13-9(16-18-10)7-5-11-3-4-12-7/h1-5H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUYHQJKNLPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the pyrazine and oxadiazole groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and dicarbonyl compounds to form the pyridazinone ring.
Condensation Reactions: Using pyrazinecarboxylic acid derivatives and oxadiazole intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Oxadiazole Substituents
Key Observations :
- Pyrazine vs.
- Aromatic vs. Aliphatic Substituents : Thiophene and dimethylphenyl groups (C₂₃H₂₀N₄O₄) introduce bulkier hydrophobic moieties, which may enhance membrane permeability but increase metabolic instability .
Fluorinated Pyridazinone Derivatives
Key Observations :
- Fluorine Incorporation : Fluorine atoms improve bioavailability and binding kinetics by modulating electron density and resisting oxidative metabolism .
- Trifluoroethoxy Groups : The trifluoroethoxy moiety in C₁₆H₁₁F₄N₅O₂ enhances lipophilicity, favoring blood-brain barrier penetration .
Thiazole- and Thiazepine-Fused Analogues
Key Observations :
- Imidazo[1,2-b]pyridazine Core : These derivatives exhibit potent kinase inhibition, suggesting that nitrogen-rich fused systems are critical for enzyme interaction .
Biological Activity
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical formula: and a CAS number of 1239847-01-8. Its structure features a pyridazinone core substituted with a pyrazinyl oxadiazole group, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. For example, derivatives of oxadiazoles have been shown to exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro studies indicated that certain oxadiazole compounds demonstrated low minimum inhibitory concentrations (MICs), suggesting potential as anti-TB agents .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 0.072 | Mtb (wild-type) |
| Other Oxadiazole Derivative | 50 | Mtb (monoresistant strains) |
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. Studies demonstrated that the compound increased oxygen consumption rates (OCR) in L6 rat myoblast cells, indicating its role as a mitochondrial uncoupler .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with bacterial resistance mechanisms.
- Mitochondrial Targeting : It acts as a mitochondrial uncoupler, leading to increased cellular respiration and potential apoptosis in cancer cells .
Study on Antitubercular Activity
A study by Parikh et al. (2020) synthesized various oxadiazole derivatives and tested their efficacy against Mtb. The results indicated that certain compounds exhibited promising antitubercular activity with favorable pharmacokinetic profiles .
Evaluation of Cytotoxic Effects
In another study focusing on mitochondrial uncoupling activity, compounds similar to this compound were evaluated for their effects on OCR in myoblast cells. The findings suggested that these compounds could effectively increase OCR compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
